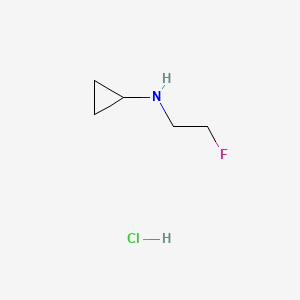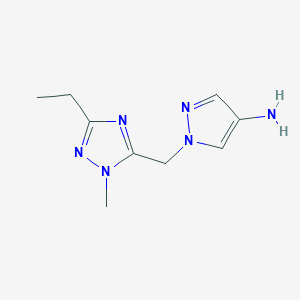
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is an organic compound that features a pyridine ring substituted with a methyl group at the 2-position and a benzene ring substituted with a methyl group at the 4-position, connected via a sulfonate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 2-methyl-4-pyridinemethanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of new compounds.
Oxidation: The methyl groups on the pyridine and benzene rings can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of azides or nitriles.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is used as an intermediate for the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of dyes, polymers, and other advanced materials.
Mechanism of Action
The mechanism by which (2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonate ester linkage can be hydrolyzed under physiological conditions, releasing the active components that interact with the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonamide: Similar structure but with a sulfonamide group instead of a sulfonate ester.
(2-Methylpyridin-4-yl)methyl 4-methylbenzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group.
Uniqueness
(2-Methylpyridin-4-yl)methyl 4-methylbenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both pyridine and benzene rings, along with the sulfonate ester linkage, allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C14H15NO3S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
(2-methylpyridin-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-5-14(6-4-11)19(16,17)18-10-13-7-8-15-12(2)9-13/h3-9H,10H2,1-2H3 |
InChI Key |
KQPFXHNHCXWRAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2=CC(=NC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


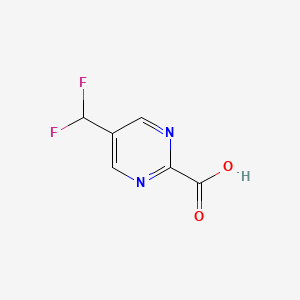
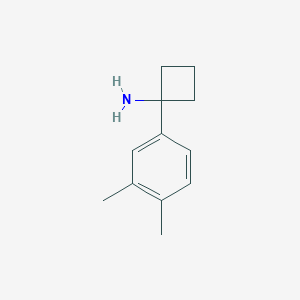

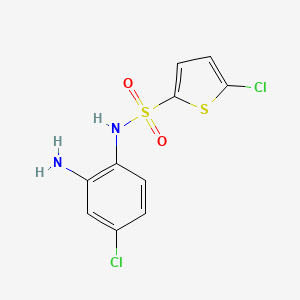

![Tert-butyl5-amino-6-methyl-1',2',3',6'-tetrahydro-[3,4'-bipyridine]-1'-carboxylate](/img/structure/B13566369.png)
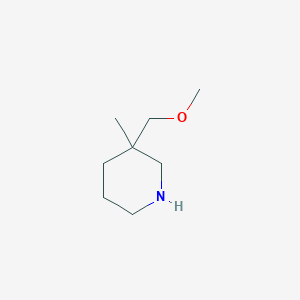
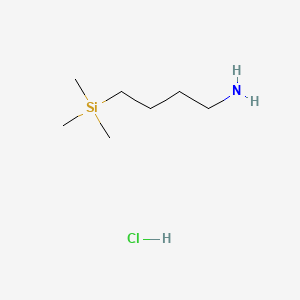
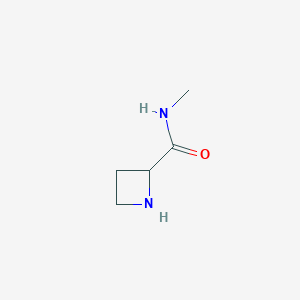
![5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-4-sulfonamido]benzoic acid](/img/structure/B13566397.png)
![5-Oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B13566409.png)
![Spiro[2.5]octan-5-yl 4-methylbenzene-1-sulfonate](/img/structure/B13566415.png)
